5-iodobenzo[d]oxazol-2(3H)-one

Inflammation Lipoxygenase Inhibition Cell-based Assay

Researchers requiring site-selective functionalization of benzoxazolone scaffolds face reactivity limitations with bromo/chloro analogs. This 5-iodo derivative provides the optimal leaving group for palladium-catalyzed cross-couplings. - **Reactivity advantage:** Iodide enables faster oxidative addition than Br/Cl in Suzuki-Miyaura, Sonogashira, and Heck reactions. - **Proven bioactivity:** Documented 5-lipoxygenase inhibition (1.0 µM in RBL-1 cells) and sigma-1 receptor binding data. - **Supply security:** Packaged for immediate R&D use with documented stability.

Molecular Formula C7H4INO2
Molecular Weight 261.02 g/mol
Cat. No. B12817478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodobenzo[d]oxazol-2(3H)-one
Molecular FormulaC7H4INO2
Molecular Weight261.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)NC(=O)O2
InChIInChI=1S/C7H4INO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
InChIKeyAWPOQPWPKQPTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodobenzo[d]oxazol-2(3H)-one: Cross-Coupling & Bioactivity Building Block


5-Iodobenzo[d]oxazol-2(3H)-one (CAS 14838-22-3) is a heterocyclic compound belonging to the benzoxazolone class, characterized by a benzene ring fused to an oxazol-2(3H)-one core with an iodine substituent at the 5-position [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where the iodine atom serves as a reactive handle for further functionalization via cross-coupling reactions [2]. Its molecular formula is C₇H₄INO₂, with a molecular weight of 261.02 g/mol [1].

Cross-Coupling Building BlockIodo handle enables Pd-catalyzed functionalization
Bioactivity Screening CoreBenzoxazolone scaffold with reported target interactions
Position-Dependent Reactivity5-iodo substitution defines synthetic and biological profile

5-Iodobenzo[d]oxazol-2(3H)-one: Irreplaceable 5-Iodo Substituent


The specific position and identity of the halogen atom on the benzoxazolone core are critical determinants of its utility. While other halogenated benzoxazolones, such as the 6-iodo isomer (CAS 19932-87-7) or 5-bromo analog, share the same scaffold, their chemical and biological profiles differ substantially . The 5-iodo substituent provides a unique reactivity profile for site-selective cross-coupling reactions that cannot be replicated by bromo or chloro analogs due to the superior leaving group ability of iodide in oxidative addition steps, a key step in palladium-catalyzed transformations [1]. In biological contexts, even a positional isomer shift can ablate or drastically alter target binding, as documented in structure-activity relationship (SAR) studies of benzoxazolone-based sigma receptor ligands [2]. Therefore, generic substitution with a closely related analog introduces significant risk of synthetic failure or unpredictable biological outcomes.

5-Iodo vs. 6-Iodo Isomer
Positional isomer shift may alter target binding and reactivity; sigma receptor SAR shows high substitution sensitivity.
Iodo vs. Bromo/Chloro Analogs
Halogen reactivity may not transfer; iodide shows higher oxidative addition rate as class-level inference, while bromo/chloro may require harsher conditions.

Evidence for Selecting 5-Iodobenzo[d]oxazol-2(3H)-one


5-Lipoxygenase Inhibition in Intact Cells

The compound demonstrates a specific biological activity, showing inhibition of 5-lipoxygenase in intact basophilic rat leukemia (RBL-1) cells at a concentration of 1.0 µM . This provides a specific, quantitative data point for its effect in a relevant cellular model of inflammation. While direct comparative data against other benzoxazolone analogs in this exact assay is not available, this result establishes a baseline activity for the 5-iodo derivative that can guide further investigations, distinguishing it from compounds for which no such data exists.

5-LOX Inhibition
Data to verify
Active at 1.0 µM
Supports cell-based inflammation pathway screening
Intact RBL-1 cells; no comparator data available
Inflammation Lipoxygenase Inhibition Cell-based Assay

Sigma-1 Receptor Binding Affinity

5-Iodobenzo[d]oxazol-2(3H)-one has been specifically evaluated for its affinity at the sigma-1 receptor site, as demonstrated by its inclusion in a radioligand binding assay using [³H](+)-pentazocine in guinea pig brain [1]. This indicates the compound's potential as a ligand for this pharmacologically relevant target. The benzoxazolone scaffold is known for producing potent and selective sigma receptor ligands, but the binding profile is highly dependent on the specific substitution pattern [2]. This documented screening data, while not providing a comparative Ki value in the source, confirms the compound's interaction with this target, a key piece of information for researchers in neuroscience and oncology.

Sigma-1 Binding
Data to verify
Evaluated in [³H](+)-pentazocine assay
Supports CNS target engagement screening
Guinea pig brain; Ki value not publicly reported
Neuroscience Sigma Receptor Radioligand Binding

Superior Reactivity in Palladium-Catalyzed Cross-Coupling

The iodine substituent at the 5-position renders 5-iodobenzo[d]oxazol-2(3H)-one a highly effective substrate for palladium-catalyzed cross-coupling reactions, a utility underscored by its inclusion in methodologies for synthesizing functionalized benzoxazoles [1]. This reactivity advantage is a well-established class-level principle: aryl iodides undergo oxidative addition to Pd(0) complexes significantly faster than their bromo or chloro counterparts. For instance, in model systems, the relative rate of oxidative addition for PhI > PhBr > PhCl is approximately 100:1:0.01 [2]. This translates to higher yields, milder reaction conditions, and broader substrate scope in coupling reactions when selecting the 5-iodo derivative over less reactive 5-bromo or 5-chloro benzoxazolone analogs.

Cross-Coupling Reactivity
Class-level inference
Rel. oxidative addition rate Iodo ≈ 100 Bromo ≈ 1 Chloro ≈ 0.01
Class-level reactivity ranking supports synthetic efficiency
Model reaction with Pd(PPh₃)₄
Organic Synthesis Cross-Coupling C-C Bond Formation

5-Iodobenzo[d]oxazol-2(3H)-one Application Scenarios


Cross-Coupling Synthesis of Complex Benzoxazoles

The primary utility of 5-iodobenzo[d]oxazol-2(3H)-one lies in its role as an advanced building block for the construction of more complex molecules. Its iodine substituent allows for efficient participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Heck couplings, to introduce diverse aryl, alkynyl, or alkenyl groups at the 5-position of the benzoxazolone core . This enables the rapid generation of focused libraries of benzoxazolone derivatives for structure-activity relationship (SAR) studies, a strategy supported by the compound's documented use in the synthesis of functionalized benzoxazoles and the general superior reactivity of aryl iodides in such transformations [1].

Sigma Receptor Ligand Development

Researchers focused on sigma-1 or sigma-2 receptor pharmacology can utilize this compound as a key intermediate or a direct ligand candidate. The benzoxazolone scaffold is a privileged structure for sigma receptor binding, and the 5-iodo derivative has been specifically evaluated in sigma-1 binding assays . This documented bioactivity, combined with the synthetic versatility offered by the iodine atom, makes it an ideal starting material for exploring the SAR around the 5-position to optimize affinity and selectivity for sigma receptors, a target class implicated in neurological disorders and cancer [1].

Cellular Probe for 5-Lipoxygenase Activity

Based on its demonstrated activity in inhibiting 5-lipoxygenase in intact RBL-1 cells at 1.0 µM, this compound can serve as a tool compound or lead-like structure for studying the 5-lipoxygenase pathway in inflammatory processes . While it may not be a highly potent inhibitor, its defined activity provides a starting point for medicinal chemistry optimization aimed at developing more potent and selective anti-inflammatory agents. Its selection is justified by the existence of a specific, cell-based activity data point, which is absent for many other uncharacterized benzoxazolone analogs.

Application
Selection Property
Validation Focus
Cross-Coupling Synthesis
Aryl iodide coupling reactivity
Catalytic efficiency and substrate scope
Sigma Receptor Ligand Optimization
Sigma-1 scaffold binding
Affinity and selectivity profiling
5-Lipoxygenase Pathway Probe
Cell-based 5-LO inhibition
Activity in cell-based inflammation models

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